3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the piperazine ring: This step involves the reaction of cyclohexanecarbonyl chloride with piperazine under controlled conditions to form the cyclohexanecarbonylpiperazine intermediate.
Formation of the pyrazole ring: This involves the reaction of appropriate precursors to form 3,5-dimethyl-1H-pyrazole.
Coupling reactions: The final step involves coupling the cyclohexanecarbonylpiperazine intermediate with the pyrazole and pyridazine rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
- 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Uniqueness
Compared to similar compounds, 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of rings and functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclohexyl-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-15-14-16(2)26(23-15)19-9-8-18(21-22-19)24-10-12-25(13-11-24)20(27)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPXQIIGYTZNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.